molecular formula C10H6ClNO3 B1347603 8-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35975-71-4

8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1347603
CAS RN: 35975-71-4
M. Wt: 223.61 g/mol
InChI Key: MQDCOKGAQYWIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Anticancer Activity

    • Application: These compounds have been used as anticancer agents .
    • Results: The compounds have shown anticancer effects, but the specific results would depend on the study or experiment .
  • Antifungal Activity

    • Application: Compounds containing the 8-HQ nucleus have antifungal effects .
    • Results: These compounds have shown to have antifungal effects .
  • Neuroprotection

    • Application: These compounds have been used as iron-chelators for neuroprotection .
    • Results: The compounds have shown neuroprotective effects, but the specific results would depend on the study or experiment .
  • Anti-HIV Activity

    • Application: Compounds containing the 8-HQ nucleus have been used as anti-HIV agents .
    • Results: These compounds have shown to have anti-HIV effects .
  • Antischistosomal Activity

    • Application: These compounds have been used as antischistosomal agents .
    • Results: These compounds have shown to have antischistosomal effects .
  • Inhibitors of 2OG-dependent enzymes

    • Application: These compounds have been used as inhibitors of 2OG-dependent enzymes .
    • Results: These compounds have shown to inhibit 2OG-dependent enzymes .
  • Chelators of Metalloproteins

    • Application: Compounds containing the 8-HQ nucleus have been used as chelators of metalloproteins .
    • Results: These compounds have shown to chelate metalloproteins .
  • Antileishmanial Agents

    • Application: These compounds have been used as antileishmanial agents .
    • Results: These compounds have shown to have antileishmanial effects .
  • Mycobacterium Tuberculosis Inhibitors

    • Application: Compounds containing the 8-HQ nucleus have been used as Mycobacterium tuberculosis inhibitors .
    • Results: These compounds have shown to inhibit Mycobacterium tuberculosis .
  • Botulinum Neurotoxin Inhibitors

    • Application: These compounds have been used as botulinum neurotoxin inhibitors .
    • Results: These compounds have shown to inhibit botulinum neurotoxin .

properties

IUPAC Name

8-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDCOKGAQYWIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957385
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

35975-71-4, 35966-16-6
Record name 35975-71-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 35966-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35966-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 3
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 6
8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
RM ROBERTS - The Journal of Organic Chemistry, 1949 - ACS Publications
… This was shown to be quite pure 3-carbethoxy8-chloro-4-hydroxyquinoline by saponification to 8-chloro-4-hydroxyquinoline-3-carboxylic acid, 6.5 g. (100%), and decarboxylation to 8-…
Number of citations: 122 pubs.acs.org
J Mannsperger - 2018 - edoc.ub.uni-muenchen.de
In this thesis, the synthesis and characterization of a family of seven new guanidine-quinoline hybrid ligands and their six CuI and seven CuII complexes is presented. The catalytic …
Number of citations: 4 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.